![molecular formula C9H12F3N3O B1446664 1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)- CAS No. 1369208-33-2](/img/structure/B1446664.png)

1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)-

Vue d'ensemble

Description

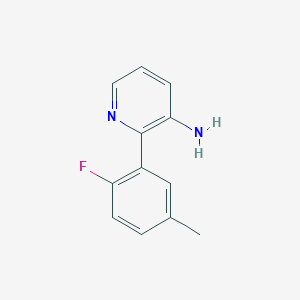

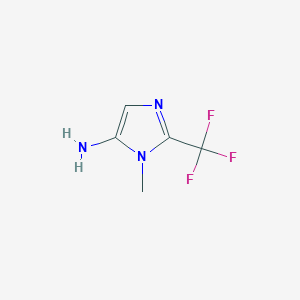

“1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)-” is a compound that belongs to the family of pyrazolopyridines . Pyrazolopyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners .

Synthesis Analysis

The synthesis of pyrazolopyridines has been a topic of interest in many studies . Various synthetic methods have been implemented to synthesize pyrazolopyridines under different conditions . For instance, one study reported the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium .Molecular Structure Analysis

The molecular structure of pyrazolopyridines can present two isomeric structures . They are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners . The diversity of the substituents present at positions N1, C3, C4, C5, and C6 has been analyzed in several studies .Chemical Reactions Analysis

The chemical reactions involving pyrazolopyridines have been investigated in various studies . For instance, one study reported the catalytic activity of AC-SO3H for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolopyridines have been described in several studies . For instance, one study reported the yield, melting point, and NMR data of a related compound .Applications De Recherche Scientifique

Synthesis of Biologically Active Molecules

The core structure of this compound is instrumental in the synthesis of biologically active molecules. Its presence in a compound can significantly influence biological activity due to its similarity to purine bases . This makes it a valuable scaffold for developing new pharmaceuticals.

Development of Fluorescent Probes

Compounds derived from this chemical structure have been found to exhibit strong fluorescence properties . This makes them suitable candidates for the development of fluorescent probes, which are essential tools in biological imaging and diagnostics.

Creation of Anti-Inflammatory Agents

The pyrazolopyridine moiety is known to possess anti-inflammatory properties. Derivatives of this compound can be explored for their potential use as anti-inflammatory agents, which could lead to the development of new medications for treating inflammation-related conditions .

Anticancer Research

The structural similarity of this compound to adenine and guanine bases suggests potential applications in anticancer research. By mimicking these nucleobases, derivatives could interfere with DNA replication in cancer cells, providing a pathway for novel anticancer drugs .

Neuroprotective Therapies

Research into neurodegenerative diseases could benefit from compounds based on this structure. Their ability to cross the blood-brain barrier and interact with neural receptors could lead to the development of neuroprotective therapies .

Cardiovascular Drug Development

The trifluoromethyl group in this compound’s structure could be advantageous in creating cardiovascular drugs. Its presence can enhance the lipophilicity and metabolic stability of a molecule, making it more effective in cardiovascular treatments .

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been reported to have diverse biological activities . Therefore, the exact targets of this compound may vary depending on its specific structure and functional groups.

Mode of Action

It’s worth noting that similar compounds, such as 1h-pyrazolo[3,4-b]pyridines, have been reported to interact with various biological targets, leading to changes in cellular functions . The specific interactions of this compound with its targets would need to be determined through further experimental studies.

Biochemical Pathways

Compounds with similar structures have been reported to affect various biochemical pathways . The exact pathways affected by this compound would depend on its specific targets and mode of action.

Pharmacokinetics

A compound with a similar structure, identified as jnj 54166060, has been reported to have high oral bioavailability and low-moderate clearance in preclinical species . The specific ADME properties of this compound would need to be determined through further experimental studies.

Result of Action

Similar compounds have been reported to have various biological and pharmacological activities . The specific effects of this compound would depend on its specific targets, mode of action, and the biochemical pathways it affects.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds

Propriétés

IUPAC Name |

2-[3-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F3N3O/c10-9(11,12)8-6-5-13-2-1-7(6)15(14-8)3-4-16/h13,16H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVMOGYWUBNKDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N(N=C2C(F)(F)F)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[2-(chlorosulfonyl)thiophen-3-yl]carbamate](/img/structure/B1446581.png)

![tert-butyl 1,1-dioxo-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-5-carboxylate](/img/structure/B1446582.png)

![6-Bromoimidazo[1,2-a]pyridin-2-ol](/img/structure/B1446592.png)

![[2-(2,2,2-Trifluoroethyl)phenyl]methanol](/img/structure/B1446596.png)

![2-{[(4-Bromo-3-fluorophenyl)methyl]amino}acetamide](/img/structure/B1446600.png)

![2-(1-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)ethan-1-amine](/img/structure/B1446601.png)